c-Met-IN-10 Kinase Inhibition Potency: Benchmarking Against the c-Met Inhibitor Foretinib
c-Met-IN-10 (compound 26a) demonstrates an enzymatic IC₅₀ of 16 nM (0.016 µM) against c-Met kinase [1]. While this value indicates potent inhibition, a direct comparison to the clinical-stage c-Met inhibitor foretinib (reported c-Met IC₅₀ = 0.4 nM) reveals that foretinib is approximately 40-fold more potent in the cell-free enzymatic assay. This comparison underscores that c-Met-IN-10 is not the most potent c-Met inhibitor available, and its utility must be defined by other differentiating characteristics, such as cellular efficacy and mechanism of action.
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 16 nM (0.016 µM) |
| Comparator Or Baseline | Foretinib: 0.4 nM |
| Quantified Difference | Foretinib is ~40-fold more potent |
| Conditions | Cell-free enzymatic assay (ADP-Glo™ Kinase Assay for target; foretinib data from separate study) |
Why This Matters
This data clarifies that the procurement value of c-Met-IN-10 lies not in superior enzymatic potency but in its unique cellular activity profile and mechanism, which are detailed in subsequent evidence items.
- [1] Liu J, et al. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Eur J Med Chem. 2020 May 15;194:112244. View Source
